Pachyrrhizone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of pachyrrhizone has been achieved through various synthetic routes. One notable method involves the use of a Diels-Alder reaction followed by oxidative cyclization. The reaction conditions typically include the use of a Lewis acid catalyst and an oxidizing agent .
Industrial Production Methods: Extraction from the seeds using solvents such as dichloromethane and acetone is a common method .
Chemical Reactions Analysis
Types of Reactions: Pachyrrhizone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can occur at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Hydroxythis compound
Reduction: Dihydrothis compound
Substitution: Methoxythis compound
Scientific Research Applications
Pachyrrhizone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying rotenoid biosynthesis and chemical transformations.
Mechanism of Action
Pachyrrhizone exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antiviral Activity: It inhibits viral replication by interfering with viral protein synthesis and assembly.
Comparison with Similar Compounds
Pachyrrhizone is unique among rotenoids due to its specific biological activities and chemical structure. Similar compounds include:
Rotenone: Another rotenoid with insecticidal properties.
Erosone: Found in the same plant, with similar antioxidant properties.
Dolinone: Shares structural similarities but differs in biological activity.
This compound stands out due to its potent anticancer and antiviral activities, making it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C20H14O7 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(1S,13S)-16-methoxy-5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one |
InChI |
InChI=1S/C20H14O7/c1-22-20-18-9(2-3-23-18)4-11-17(21)16-10-5-13-14(26-8-25-13)6-12(10)24-7-15(16)27-19(11)20/h2-6,15-16H,7-8H2,1H3/t15-,16+/m1/s1 |
InChI Key |
RZZBXVGBWLOHHV-CVEARBPZSA-N |
SMILES |
COC1=C2C(=CC3=C1OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C=CO2 |
Isomeric SMILES |
COC1=C2C(=CC3=C1O[C@@H]4COC5=CC6=C(C=C5[C@@H]4C3=O)OCO6)C=CO2 |
Canonical SMILES |
COC1=C2C(=CC3=C1OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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